An In-depth Technical Guide to the Chemical Properties of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid
An In-depth Technical Guide to the Chemical Properties of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid
Foreword: Situating a Key Antioxidant within the Hindered Phenol Class
To the dedicated researcher, scientist, or drug development professional, understanding a molecule is not merely about knowing its structure, but about comprehending its behavior, its potential, and its limitations. This guide delves into the chemical properties of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (CAS No. 1611-03-6), a member of the sterically hindered phenolic antioxidant family. These compounds are mainstays in industries ranging from polymer stabilization to cosmetics and pharmaceuticals, prized for their ability to terminate the destructive chain reactions initiated by free radicals.
While this specific acetic acid derivative is less extensively documented in public literature than its close relatives (such as the propionic and benzoic acid analogues), its chemical architecture provides a valuable framework for exploring the core principles of antioxidant activity. This guide will therefore synthesize established knowledge of the hindered phenol class with the specific data available for 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, offering both concrete data and field-proven insights into its chemical personality. We will address its physicochemical properties, reactivity, and the foundational mechanism of its antioxidant action, while transparently acknowledging where data for this specific molecule is sparse and drawing illustrative comparisons from closely related compounds.
Core Physicochemical & Structural Properties
The identity and fundamental properties of a compound are the bedrock of its application. 3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a white to cream crystalline powder, and its core identifiers are summarized below.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid | [1] |
| CAS Number | 1611-03-6 | [3] |
| Molecular Formula | C₁₆H₂₄O₃ | [3][4][5] |
| Molecular Weight | 264.36 g/mol | [3][5] |
| Appearance | White to cream crystals or crystalline powder | [1][2] |
| Melting Point | 153.0 - 160.0 °C | [1][2] |
| Predicted pKa | 4.51 ± 0.10 | [4] |
The structural formula, dominated by a phenol ring with two bulky tert-butyl groups flanking the hydroxyl group, is key to its function.
Caption: Chemical structure of the topic molecule.
Synthesis and Purification: A Generalized Approach
The synthesis of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid, for instance, is achieved by reacting the potassium salt of 2,6-di-tert-butylphenol with carbon dioxide under pressure (a variation of the Kolbe-Schmitt reaction). This highlights the reactivity of the phenoxide ion. For the acetic acid derivative, a similar strategy using a two-carbon electrophile would be a rational starting point for synthetic development.
Conceptual Experimental Protocol: Alkylation of 2,6-di-tert-butylphenol
This protocol is a conceptual workflow based on standard organic chemistry principles for C-alkylation of phenols. It is intended for experienced chemists and requires optimization.
-
Deprotonation (Salt Formation):
-
Dissolve 2,6-di-tert-butylphenol in a suitable aprotic solvent (e.g., anhydrous THF or DMF).
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding phenoxide salt. The choice of base is critical; a bulky base can favor O-alkylation, while smaller, harder bases might favor C-alkylation, which is desired here.
-
-
Alkylation:
-
To the stirred solution of the phenoxide, add a suitable two-carbon electrophile, such as ethyl bromoacetate. The reaction may require heating to proceed at a reasonable rate. The goal is to achieve alkylation at the para-position, which is sterically accessible.
-
-
Hydrolysis:
-
After the alkylation is complete (monitored by TLC), the resulting ester intermediate is hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base (e.g., NaOH or KOH) and heating the mixture.
-
-
Work-up and Purification:
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~2. This will precipitate the carboxylic acid product.
-
The crude product is then collected by filtration, washed with cold water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Caption: Conceptual workflow for the synthesis of the title compound.
Spectroscopic Characterization: An Analog-Informed Perspective
Direct, experimentally-verified spectroscopic data (NMR, IR, MS) for 3,5-di-tert-butyl-4-hydroxyphenylacetic acid is not prevalent in publicly accessible databases. However, for the purpose of structural verification, we can predict the expected spectral features based on its chemical structure and by drawing comparisons with closely related, well-characterized analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly characteristic.
-
tert-Butyl Protons: A large singlet integrating to 18 protons (two t-Bu groups) would appear in the upfield region, typically around δ 1.4 ppm .
-
Methylene Protons (-CH₂-): A singlet integrating to 2 protons for the methylene group connecting the aromatic ring to the carboxyl group would likely appear around δ 3.5 ppm .
-
Aromatic Protons: A singlet integrating to 2 protons for the two equivalent aromatic hydrogens would be expected in the aromatic region, likely around δ 7.0 ppm .
-
Phenolic Proton (-OH): A broad singlet for the hydroxyl proton, typically around δ 5.0 ppm , though its chemical shift is highly dependent on solvent and concentration.
-
Carboxylic Acid Proton (-COOH): A very broad singlet far downfield, often above δ 10.0 ppm .
-
-
¹³C NMR: The carbon NMR would also show a distinct set of signals.
-
tert-Butyl Carbons: Two signals are expected: one around δ 30 ppm for the methyl carbons and another around δ 34 ppm for the quaternary carbons.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 40-45 ppm .
-
Aromatic Carbons: Four distinct signals for the aromatic carbons would be anticipated: the two equivalent CH carbons, the two equivalent carbons bearing the t-Bu groups, the carbon bearing the hydroxyl group, and the carbon bearing the acetic acid moiety. These would appear in the δ 115-155 ppm range.
-
Carboxyl Carbon (-COOH): A signal in the downfield region, typically > δ 170 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by characteristic absorptions for the hydroxyl and carboxyl functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Phenol) | ~3600 cm⁻¹ | Sharp (if non-H-bonded), or broad |
| O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ | Very broad, often obscuring C-H stretches |
| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | Medium to strong |
| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | Strong, sharp |
| C=C Stretch (Aromatic) | ~1600 & ~1450 cm⁻¹ | Medium |
| C-O Stretch (Phenol) | ~1200 cm⁻¹ | Strong |
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 264 . A prominent fragmentation pattern would involve the loss of a methyl group (-15) from a tert-butyl group to form a stable benzylic-type cation, resulting in a strong peak at m/z = 249 . Another likely fragmentation is the loss of the carboxyl group (-45).
Chemical Reactivity and Antioxidant Mechanism
The chemical utility of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid is defined by the reactivity of its hindered phenolic core.
The Mechanism of Radical Scavenging
As a primary antioxidant, its principal role is to intercept and neutralize chain-propagating free radicals (ROO•), thereby terminating the auto-oxidation cycle of organic materials.[6] This process is governed by the donation of the hydrogen atom from its phenolic hydroxyl group.
-
Initiation: A substrate (RH) is exposed to an initiator (e.g., heat, UV light), forming an alkyl radical (R•).
-
Propagation: The alkyl radical reacts rapidly with oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating a destructive chain reaction.
-
Termination (The Role of the Hindered Phenol): 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (ArOH) intervenes by donating its phenolic hydrogen to the peroxyl radical. This neutralizes the aggressive radical (forming ROOH) and generates a phenoxy radical (ArO•).
The key to the effectiveness of hindered phenols lies in the nature of this phenoxy radical. The bulky tert-butyl groups at the ortho positions provide steric hindrance, which serves two critical functions:
-
It protects the hydroxyl group, making it less likely to engage in unwanted side reactions.[7]
-
It stabilizes the resulting phenoxy radical, delocalizing the unpaired electron across the aromatic ring and preventing it from initiating a new oxidation chain. This makes the phenoxy radical a poor chain carrier.
Caption: Antioxidant mechanism of a hindered phenol.
Quantitative Antioxidant Activity (DPPH/ABTS Assays)
Standard methods for quantifying antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[8] Both assays rely on the ability of an antioxidant to donate a hydrogen atom or electron to a stable colored radical, causing a color change that can be measured spectrophotometrically. The result is often expressed as an IC₅₀ value—the concentration of the antioxidant required to scavenge 50% of the radicals.
While specific IC₅₀ values for 3,5-di-tert-butyl-4-hydroxyphenylacetic acid are not widely reported, studies on other hydroxyphenylacetic acids show a strong dependence on the substitution pattern of the phenol ring.[9] For instance, compounds with a catechol (3,4-dihydroxy) moiety are exceptionally potent. For the title compound, the hindered phenol structure is the primary determinant of its activity.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction: In a series of test tubes or a 96-well plate, add increasing concentrations of the test compound solution. Add the DPPH working solution to each, mix, and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (~517 nm) using a spectrophotometer. A control containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value is the concentration that corresponds to 50% inhibition.
Stability and Handling
As a phenolic compound, 3,5-di-tert-butyl-4-hydroxyphenylacetic acid is susceptible to degradation, primarily through oxidation. This process can be accelerated by exposure to light, elevated temperatures, and oxidizing agents.[10] Degradation can lead to the formation of colored quinone-type structures, which may compromise its efficacy and the quality of the final product.
For optimal long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, protected from light in tightly sealed containers.[10] Stability should be monitored using a validated, stability-indicating method such as HPLC, which can separate the parent compound from any potential degradation products.
Conclusion and Future Outlook
3,5-di-tert-butyl-4-hydroxyphenylacetic acid embodies the classical chemical principles of the hindered phenolic antioxidant class. Its structure is purpose-built for radical scavenging, with the sterically shielded hydroxyl group serving as an efficient hydrogen donor and the bulky substituents ensuring the stability of the resulting phenoxy radical. While a comprehensive set of experimental data for this specific molecule is not as abundant as for some of its commercial counterparts, its properties can be confidently inferred from its structure and the extensive knowledge base surrounding this class of compounds.
For researchers in drug development and materials science, this molecule represents not just a functional antioxidant but also a versatile scaffold. The carboxylic acid handle provides a convenient point for chemical modification, allowing for its incorporation into larger molecules, polymers, or delivery systems to impart localized antioxidant protection. Further research to quantify its antioxidant efficacy relative to standards like BHT and Trolox, and to fully characterize its spectroscopic signature, would be invaluable contributions to the field.
References
A comprehensive list of sources is provided below for verification and further reading.
-
Molecules. 2021; 26(11):3396. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]
-
Vinati Organics. 2024. Mechanism of Hindered Phenol Antioxidant. [Link]
-
AMFINE. Hindered Phenols | Antioxidants for Plastics. [Link]
-
NIH National Center for Biotechnology Information. 2023. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. [Link]
-
Partners in Chemicals. 2022. Hindered phenolic antioxidants for protection of polymers. [Link]
-
ResearchGate. Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin. [Link]
- Google Patents. Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 15007, 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [Link]
-
ResearchGate. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]
-
Fisher Scientific. 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid, Thermo Scientific. [Link]
-
ResearchGate. Synthesis and Chemical Transformations of β-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionic Hydrazide. [Link]
-
AppliChem. 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid. [Link]
-
NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 127, 4-Hydroxyphenylacetic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4) 1H NMR [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. appchemical.com [appchemical.com]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
